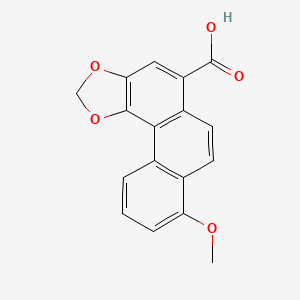

Aristolic acid

Description

Structure

3D Structure

Properties

CAS No. |

35142-05-3 |

|---|---|

Molecular Formula |

C17H12O5 |

Molecular Weight |

296.27 g/mol |

IUPAC Name |

8-methoxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |

InChI |

InChI=1S/C17H12O5/c1-20-13-4-2-3-10-9(13)5-6-11-12(17(18)19)7-14-16(15(10)11)22-8-21-14/h2-7H,8H2,1H3,(H,18,19) |

InChI Key |

WNMKOPJJPJHXJX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3C(=O)O)OCO4 |

Canonical SMILES |

COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3C(=O)O)OCO4 |

Synonyms |

aristolic acid |

Origin of Product |

United States |

Foundational & Exploratory

Aristolochic Acid: From Traditional Remedy to Potent Carcinogen

A Technical Guide on its Discovery, Mechanism, and Modern Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolochic acid (AA), a family of nitrophenanthrene carboxylic acids, has a long and complex history intertwined with traditional medicine. For centuries, plants from the Aristolochia genus were utilized in various herbal remedies across different cultures for a range of ailments. However, the 20th century saw the unraveling of its dark side, revealing AA as a potent nephrotoxin and human carcinogen. This technical guide provides an in-depth exploration of the discovery of aristolochic acid, its historical applications, the elucidation of its toxicity, and the modern experimental methodologies used to understand its mechanism of action. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways involved in its pathogenesis.

Introduction: A Dual Legacy

The use of plants containing aristolochic acid dates back to ancient times, with mentions in Greek, Roman, Ayurvedic, and traditional Chinese medicine texts.[1] These botanicals were commonly prescribed for conditions such as arthritis, gout, and menstrual problems.[2] In traditional Chinese medicine, specific herbs like Guang Fang Ji (Aristolochia fangchi) were used for their purported diuretic and anti-inflammatory properties.[3] This historical usage, however, was based on empirical observations without the scientific understanding of the compounds' pharmacology and toxicology.

The turning point came in the early 1990s when a cluster of cases of rapidly progressive kidney failure emerged in a group of Belgian women who had been taking a weight-loss supplement.[4][5] This condition was initially termed "Chinese herbs nephropathy" (CHN) and was later traced to the inadvertent substitution of Stephania tetrandra with Aristolochia fangchi in the herbal preparation.[3][6] This incident catalyzed a wave of research that firmly established aristolochic acid as the causative agent, leading to the renaming of the condition to aristolochic acid nephropathy (AAN).[3][5] Subsequent investigations also linked AA to the long-mysterious Balkan endemic nephropathy (BEN), a chronic kidney disease prevalent in certain regions of southeastern Europe, where the exposure was traced to the consumption of wheat contaminated with seeds of Aristolochia clematitis.[7]

Quantitative Analysis of Aristolochic Acid and its Toxicity

The toxicity of aristolochic acid is now well-documented, with aristolochic acid I (AAI) and aristolochic acid II (AAII) being the most abundant and toxic congeners.[8] Quantitative analysis of AA in herbal products and toxicological studies in animal models have been crucial in assessing the risk to human health.

Concentration of Aristolochic Acids in Medicinal Plants

The concentration of aristolochic acids can vary significantly between different plant species and even different parts of the same plant. High-pressure liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) are standard methods for the quantification of AAs in herbal materials.[9][10]

| Plant Species | Part Used | Aristolochic Acid I (g/kg) | Aristolochic Acid II (g/kg) | Reference |

| Aristolochia debilis | --- | 1.01 | 0.18 | [11] |

| Aristolochia manshuriensis | --- | 8.82 | 1.0 | [11] |

| Aristolochia fangchi | --- | 2.22 | 0.22 | [11] |

| Aristolochia bracteolata | Whole Plant | 12.98 | 49.03 | [11] |

| Aristolochia contorta | Seeds | Exclusively Accumulates | Exclusively Accumulates | [10] |

Table 1: Quantitative Analysis of Aristolochic Acids in Various Aristolochia Species.

Toxicological Data: LD50 Values

The acute toxicity of aristolochic acid has been determined in various animal models, with the median lethal dose (LD50) providing a standardized measure of acute toxicity.

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 184 | [1][12][13] |

| Mouse | Oral | 55.9 | [12] |

| Mouse | Intraperitoneal | 14.32 | [12] |

| Tianfu Broilers | Intraperitoneal | 14.52 | [14] |

Table 2: Acute Toxicity (LD50) of Aristolochic Acid in Animal Models.

Epidemiological Data: Association with Urothelial Carcinoma

Numerous epidemiological studies have established a strong link between exposure to aristolochic acid and an increased risk of upper urinary tract urothelial carcinoma (UUC).

| Study Population | Exposure | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Key Findings | Reference |

| Taiwanese Population | Consumption of AA-containing herbs | OR: 5.97 (meta-analysis) | 2.78–12.84 | Significant association between AA exposure and UUC. | [15] |

| Taiwanese Population | Prescribed Mu Tong (>200 g) | OR: 2.1 | 1.3–3.4 | Dose-dependent increase in UUC risk. | [16] |

| Taiwanese Population | Estimated AA consumption (>500 mg) | OR: 2.0 | 1.4–2.9 | Dose-dependent increase in UUC risk. | [16] |

| Taiwanese Population | Exposure to AA-containing herbs | 39% of the population exposed between 1997 and 2003. | N/A | Widespread exposure to AA in Taiwan. | [7] |

Table 3: Epidemiological Studies on the Association between Aristolochic Acid and Urothelial Carcinoma.

Experimental Protocols for Studying Aristolochic Acid Toxicity

The investigation of aristolochic acid's detrimental effects relies on a set of specialized experimental protocols. These methodologies allow for the in-vivo and in-vitro recreation of the pathological processes, identification of biomarkers, and elucidation of the molecular mechanisms.

Induction of Aristolochic Acid Nephropathy (AAN) in a Mouse Model

This protocol describes a common method to induce AAN in mice, providing a valuable model for studying the pathogenesis of the disease and for testing potential therapeutic interventions.

Objective: To induce a reproducible model of aristolochic acid nephropathy in mice that mimics the key features of human AAN, including tubular injury, interstitial fibrosis, and renal dysfunction.

Materials:

-

8-week-old C57Bl/6J male mice

-

Aristolochic acid I (AAI) solution (Sigma-Aldrich)

-

Vehicle solution (e.g., polyethylene glycol 400)

-

Standard laboratory equipment for intraperitoneal injections and animal care.

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Grouping: Randomly assign mice to experimental and control groups.

-

Dosing Regimen:

-

Experimental Group: Administer daily intraperitoneal (i.p.) injections of AAI solution at a dose of 3.5 mg/kg body weight for 4 consecutive days.[17]

-

Control Group: Administer daily i.p. injections of the vehicle solution for the same duration.

-

-

Monitoring and Sample Collection:

-

Monitor the mice daily for any signs of distress or changes in behavior.

-

Collect urine and blood samples at specified time points (e.g., day 5, 10, and 20 post-initial injection) for biochemical analysis (e.g., serum creatinine, blood urea nitrogen).

-

At the end of the experimental period, euthanize the mice and harvest the kidneys for histological analysis (e.g., H&E staining, Sirius Red staining for collagen) and molecular analysis (e.g., RNA/protein extraction).[4][17]

-

Detection of Aristolochic Acid-DNA Adducts

The formation of covalent adducts between aristolochic acid metabolites and DNA is a hallmark of AA exposure and a critical step in its carcinogenicity. Several sensitive methods are available for their detection.

Objective: To detect and quantify aristolochic acid-DNA adducts in biological samples (e.g., kidney tissue, urothelial cells) as a biomarker of exposure.

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

-

DNA Extraction: Isolate genomic DNA from the tissue or cells of interest using standard protocols.

-

Enzymatic Hydrolysis: Digest the DNA to nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

-

Sample Cleanup: Purify the nucleoside digest, often using solid-phase extraction, to remove interfering substances.

-

UPLC-MS/MS Analysis: Separate the nucleosides using UPLC and detect the specific AA-DNA adducts (e.g., dA-AAI) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[18][19] This method offers high specificity and sensitivity.

Method 2: ³²P-Postlabelling Assay

-

DNA Extraction and Hydrolysis: Similar to the UPLC-MS/MS method, extract and hydrolyze the DNA to nucleosides.

-

Adduct Enrichment: Enrich the adducted nucleosides from the normal nucleosides, often using butanol extraction.

-

³²P-Labeling: Label the 3'-phosphate of the adducted nucleosides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the adducts by autoradiography and quantify them by scintillation counting.[20]

Analysis of p53 Gene Mutations

Aristolochic acid induces a characteristic mutational signature in the TP53 tumor suppressor gene, primarily A:T to T:A transversions.

Objective: To identify the specific mutational signature of aristolochic acid in the TP53 gene from tumor samples.

Procedure:

-

DNA Extraction: Isolate genomic DNA from tumor tissue and, if available, matched normal tissue.

-

PCR Amplification: Amplify the coding exons (typically exons 5-8, which are mutational hotspots) of the TP53 gene using polymerase chain reaction (PCR).

-

DNA Sequencing: Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) to identify mutations.

-

Mutation Analysis: Compare the tumor DNA sequence to the normal DNA sequence (or a reference sequence) to identify somatic mutations. Analyze the type and location of the mutations to determine if they match the characteristic A:T to T:A transversion signature of AA.[21][22]

Molecular Mechanisms of Aristolochic Acid Toxicity

Aristolochic acid exerts its toxic effects through complex molecular pathways, leading to both nephropathy and carcinogenesis. Key signaling pathways implicated include the TGF-β/Smad pathway in renal fibrosis and the inhibition of pro-survival pathways like Akt and ERK1/2, leading to apoptosis.

TGF-β/Smad Signaling in Renal Fibrosis

The transforming growth factor-beta (TGF-β) signaling pathway is a central mediator of renal fibrosis, a key pathological feature of AAN.

Caption: TGF-β/Smad signaling pathway in AA-induced renal fibrosis.

Aristolochic acid induces the expression of TGF-β1, which then binds to its receptor on the surface of renal cells.[2][23] This activation leads to the phosphorylation of Smad2 and Smad3 proteins. The phosphorylated Smad2/3 forms a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those encoding extracellular matrix proteins like collagen and fibronectin.[2] The overproduction of these proteins leads to the progressive scarring of the kidney tissue, characteristic of renal fibrosis.

Inhibition of Akt and ERK1/2 Signaling and Induction of Apoptosis

Aristolochic acid has been shown to induce apoptosis, or programmed cell death, in various cell types, contributing to tissue damage. This is partly achieved by inhibiting key pro-survival signaling pathways.

Aristolochic acid I (AAI) has been demonstrated to inhibit the phosphorylation, and thus the activation, of Akt and ERK1/2, two critical kinases in cell survival pathways.[24][25] The inactivation of these pathways leads to a downstream decrease in the expression of the anti-apoptotic protein Bcl-2. This shifts the balance towards pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade (caspase-9 and -3) and ultimately resulting in apoptosis.[24]

Experimental Workflow for Aristolochic Acid Research

The comprehensive investigation of aristolochic acid's effects follows a structured workflow, from initial exposure to the analysis of molecular and pathological outcomes.

Caption: General experimental workflow for aristolochic acid research.

Conclusion and Future Directions

The journey of aristolochic acid from a component of traditional remedies to a recognized human carcinogen underscores the critical importance of rigorous scientific investigation of natural products. The discovery of its toxicity has led to regulatory bans in many countries, but the risk of exposure remains through contaminated food products and the continued use of certain herbal preparations.

For researchers, scientists, and drug development professionals, the study of aristolochic acid provides a compelling case study in toxicology and carcinogenesis. The detailed experimental protocols and understanding of the molecular pathways involved are crucial for identifying individuals at risk, developing potential therapeutic interventions for AAN, and for the broader safety assessment of other natural products.

Future research should focus on developing more sensitive and non-invasive biomarkers for early detection of AA exposure and nephropathy. Furthermore, a deeper understanding of the genetic and epigenetic factors that influence individual susceptibility to AA toxicity is needed. Finally, exploring therapeutic strategies to mitigate or reverse the fibrotic and carcinogenic effects of aristolochic acid remains a critical challenge with significant public health implications.

References

- 1. sds.edqm.eu [sds.edqm.eu]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aristolochic acid-containing Chinese herbal medicine and upper urinary tract urothelial carcinoma in Taiwan: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative analysis of aristolochic acids, toxic compounds, contained in some medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization and quantitation of aristolochic acid analogs in different parts of Aristolochiae Fructus, using UHPLC-Q/TOF-MS and UHPLC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. carlroth.com [carlroth.com]

- 14. Acute and Subchronic Toxicity Studies of Aristolochic Acid A in Tianfu Broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Restored nitric oxide bioavailability reduces the severity of acute-to-chronic transition in a mouse model of aristolochic acid nephropathy | PLOS One [journals.plos.org]

- 18. rev-sen.ec [rev-sen.ec]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. rev-sen.ec [rev-sen.ec]

- 22. p53 mutations as fingerprints for aristolochic acid - an environmental carcinogen in endemic (Balkan) nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Aristolochic Acid I Causes Testis Toxicity by Inhibiting Akt and ERK1/2 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: An In-depth Technical Guide to Aristolochic Acid Biosynthesis in Aristolochia Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids naturally occurring in Aristolochia species. Despite their historical use in traditional medicine, AAs are now recognized as potent nephrotoxins and human carcinogens. Understanding the biosynthesis of these toxic compounds is paramount for developing strategies to mitigate their presence in herbal remedies and for the broader study of secondary metabolism in plants. This technical guide provides a comprehensive overview of the current understanding of the aristolochic acid biosynthesis pathway, consolidating available data on its intermediates, key enzymes, and genetic regulation. While significant progress has been made in elucidating the early stages of the pathway, which branches from the well-characterized benzylisoquinoline alkaloid (BIA) biosynthesis, the later, unique steps leading to the formation of the aristolochic acid scaffold remain an active area of research. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the proposed pathways and workflows to serve as a valuable resource for the scientific community.

The Proposed Biosynthetic Pathway of Aristolochic Acids

The biosynthesis of aristolochic acids is a specialized branch of the widespread benzylisoquinoline alkaloid (BIA) pathway. The journey begins with the amino acid L-tyrosine, which serves as the primary precursor.[1] The initial steps are shared with the biosynthesis of numerous other alkaloids, such as morphine and codeine.

The proposed pathway can be broadly divided into three key stages:

-

Formation of the Benzylisoquinoline Skeleton: L-tyrosine is converted through a series of enzymatic reactions to (S)-norcoclaurine, the central precursor of all BIAs.[2]

-

Formation of the Aporphine Scaffold: (S)-norcoclaurine undergoes a series of methylation, hydroxylation, and intramolecular C-C phenol coupling reactions to form the characteristic tetracyclic aporphine ring system. Key intermediates in this stage are believed to be prestephanine and stephanine.[3]

-

Oxidative Cleavage and Final Modifications: The final and most unique stage involves the oxidative cleavage of the B-ring of the aporphine intermediate, stephanine, to yield the phenanthrene core of aristolochic acid. Subsequent modifications, such as demethylation, result in the various aristolochic acid analogs found in nature.[3]

The following diagram illustrates the proposed biosynthetic pathway from L-tyrosine to Aristolochic Acid I.

Key Enzymes and Their Putative Functions

Transcriptome and genome analyses of Aristolochia and Asarum species have identified several candidate genes encoding enzymes likely involved in the AA biosynthesis pathway. Functional characterization of these enzymes is ongoing, and the following table summarizes the current knowledge.

| Enzyme Abbreviation | Enzyme Name | Proposed Function in AA Biosynthesis | Gene/Transcript Identified in |

| TyrDC | Tyrosine Decarboxylase | Converts L-tyrosine to tyramine, a precursor to dopamine.[2] | Asarum heterotropoides |

| NCS | Norcoclaurine Synthase | Catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, the core BIA intermediate.[2] | Aristolochia contorta |

| 6OMT | Norcoclaurine 6-O-methyltransferase | Methylates the 6-hydroxyl group of (S)-norcoclaurine to form (S)-coclaurine. | Aristolochia contorta |

| CNMT | Coclaurine N-methyltransferase | Methylates the amino group of (S)-coclaurine to form (S)-N-methylcoclaurine. | Aristolochia contorta |

| CYP80G2 (putative) | Cytochrome P450 monooxygenase | Putatively catalyzes the intramolecular C-C phenol coupling of (S)-N-methylcoclaurine to form the aporphine scaffold of prestephanine. | Aristolochia species (homologs) |

| Unknown | Oxidoreductases | Catalyze the oxidative cleavage of the B-ring of stephanine. The specific enzymes are yet to be identified. | - |

Quantitative Data

Quantitative analysis of aristolochic acids and their precursors is crucial for understanding the pathway's flux and for quality control of medicinal herbs. High-performance liquid chromatography (HPLC) is the most common method for quantification. The following tables summarize available quantitative data.

Table 1: Concentration of Aristolochic Acids in Aristolochia Species

| Species | Tissue | Aristolochic Acid I (mg/g DW) | Aristolochic Acid II (mg/g DW) | Reference |

| Aristolochia debilis | Root | 1.01 | 0.18 | [4] |

| Aristolochia manshuriensis | Stem | 8.82 | 1.0 | [4] |

| Aristolochia fangchi | Root | 2.22 | 0.22 | [4] |

| Aristolochia bracteolata | Whole Plant | 12.98 | 49.03 | [4] |

Table 2: Catalytic Efficiency of a Norcoclaurine Synthase from Aristolochia contorta

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| AcNCS14 | Dopamine | 135 ± 15 | 0.23 ± 0.01 | 1.7 x 103 | [2] |

| AcNCS14 | 4-HPAA | 89 ± 9 | 0.23 ± 0.01 | 2.6 x 103 | [2] |

| AcNCS15 | Dopamine | 152 ± 18 | 0.21 ± 0.01 | 1.4 x 103 | [2] |

| AcNCS15 | 4-HPAA | 105 ± 11 | 0.21 ± 0.01 | 2.0 x 103 | [2] |

Experimental Protocols

Detailed experimental protocols for the study of aristolochic acid biosynthesis are often specific to the research question and the laboratory. However, based on published literature, here are generalized methodologies for key experiments.

Extraction and Quantification of Aristolochic Acids by HPLC

This protocol provides a general framework for the extraction and quantification of AAs from plant material.

Workflow Diagram:

Methodology:

-

Sample Preparation: Dry the plant material (e.g., roots, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.

-

Extraction: Accurately weigh a specific amount of the powdered plant material (e.g., 1 g) and extract with a suitable solvent, typically methanol, using methods like sonication or maceration for a defined period (e.g., 30 minutes).

-

Filtration: Filter the extract through a syringe filter (e.g., 0.45 µm) to remove particulate matter.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure or a stream of nitrogen to obtain a dry residue.

-

Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase.

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solution (often containing a small amount of acid like acetic or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

Detection: UV detection is typically set at a wavelength where aristolochic acids show maximum absorbance (around 250 nm and 320 nm).

-

-

Quantification: Create a calibration curve using certified standards of aristolochic acid I and II. The concentration of AAs in the sample is determined by comparing the peak areas from the sample chromatogram to the calibration curve.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol outlines a general approach for expressing a candidate gene (e.g., a cytochrome P450) in a heterologous host like yeast (Saccharomyces cerevisiae) to determine its enzymatic function.

Workflow Diagram:

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from Aristolochia cDNA and clone it into a suitable yeast expression vector.

-

Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain.

-

Protein Expression: Grow the transformed yeast culture and induce protein expression according to the vector's specific requirements.

-

Microsome Preparation (for membrane-bound enzymes like P450s):

-

Harvest the yeast cells by centrifugation.

-

Lyse the cells using methods like glass bead homogenization or enzymatic digestion.

-

Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound enzymes.

-

-

Enzymatic Assay:

-

Incubate the microsomal preparation with the putative substrate (e.g., stephanine for a candidate oxidative cleavage enzyme).

-

Include necessary cofactors, such as NADPH for cytochrome P450 enzymes.

-

Run appropriate controls (e.g., microsomes from yeast transformed with an empty vector).

-

-

Product Analysis:

-

Stop the reaction and extract the products with an organic solvent.

-

Analyze the extract using LC-MS to identify the reaction product by comparing its retention time and mass spectrum to an authentic standard of the expected product (e.g., aristolochic acid I).

-

Regulation of Aristolochic Acid Biosynthesis

The regulatory mechanisms governing the biosynthesis of aristolochic acids are largely unknown. Research into the transcriptional regulation of other alkaloid pathways suggests that transcription factors from families such as WRKY, bHLH, and AP2/ERF are likely involved. Furthermore, plant hormones, particularly jasmonates, are known to be key signaling molecules in the induction of secondary metabolite production in response to stress.

Future research should focus on identifying the specific transcription factors that bind to the promoters of AA biosynthetic genes and elucidating the signaling cascades that modulate their expression.

Logical Relationship Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS- and (1)H NMR-Based Metabolomic Analysis and in Vitro Toxicological Assessment of 43 Aristolochia Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Transcription Factors Regulating Terpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.regionh.dk [research.regionh.dk]

mechanism of aristolochic acid-induced nephrotoxicity.

An In-depth Technical Guide on the Mechanism of Aristolochic Acid-Induced Nephrotoxicity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aristolochic acid (AA) is a group of potent phytotoxins found in plants of the Aristolochia species, which have been used in traditional herbal medicine for centuries.[1][2][3][4] However, exposure to AA is now unequivocally linked to a devastating renal disease known as Aristolochic Acid Nephropathy (AAN), a rapidly progressive tubulointerstitial nephritis that often leads to end-stage renal disease (ESRD) and carries a high risk of upper urothelial carcinoma (UUC).[1][4][5][6][7] This guide provides a detailed technical overview of the core molecular and cellular mechanisms underlying AA-induced nephrotoxicity, focusing on metabolic activation, cellular transport, and the key signaling pathways that orchestrate cellular damage, inflammation, apoptosis, and fibrosis.

Metabolic Activation and DNA Adduct Formation

The toxicity of aristolochic acid is not inherent to the parent compound but is a consequence of its metabolic activation. The two primary constituents, Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), undergo a series of enzymatic reactions, primarily in the liver and kidney, that convert them into reactive intermediates capable of damaging cellular macromolecules.[5][8]

The critical step is the nitroreduction of the nitro group on the phenanthrene structure.[1][2][8][9] This process is catalyzed by several cytosolic and microsomal enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), and cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[1][2][5][10] This reduction leads to the formation of N-hydroxyaristolactams (AL-NOHs).[1][2][9] These intermediates can be further activated, potentially through sulfation by sulfotransferases (SULTs), to form a highly reactive aristolactam nitrenium ion.[1][11] This electrophilic ion readily binds to the exocyclic amino groups of purine bases in DNA, forming characteristic aristolactam-DNA (AL-DNA) adducts, such as 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl) aristolactam I (dG-AAI).[1][2][5][10] These adducts are considered the primary cause of the mutagenic and carcinogenic effects of AA, leading to a specific A:T to T:A transversion mutation signature in the TP53 tumor suppressor gene.[9][12]

Conversely, oxidation of AAI by CYP enzymes can lead to the formation of 8-hydroxyaristolochic acid I (AAIa), a less toxic, detoxified compound.[1][2]

Cellular Uptake and Organ-Specific Toxicity

The remarkable selectivity of AA for the kidney is primarily due to its active transport into renal proximal tubular epithelial cells (PTECs).[9][13] Members of the organic anion transporter (OAT) family, specifically OAT1 and OAT3 located on the basolateral membrane of PTECs, have a high affinity for AA.[1][5][13][14] These transporters actively sequester AA from the peritubular capillaries, leading to its accumulation within these cells at concentrations much higher than in the circulation.[13] This concentrated intracellular environment facilitates the metabolic activation and subsequent toxic events that characterize AAN.[13] Once inside the cell, metabolites may be secreted across the apical membrane into the tubular lumen via transporters like OAT4, MRP2, and MRP4.[5]

Core Mechanisms of Nephrotoxicity

Following uptake and metabolic activation, AA triggers a cascade of interconnected pathological events within the PTECs, culminating in cell death, inflammation, and extensive tissue remodeling.

Oxidative Stress and Inflammation

AA is a potent inducer of oxidative stress.[1][2][7] It increases the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), overwhelming the cell's endogenous antioxidant defenses.[1][2][7] This oxidative burst can be caused by direct effects on mitochondrial function and by the activation of enzymes like NOX2.[1][10] The resulting oxidative stress leads to lipid peroxidation, protein damage, and further DNA damage, contributing directly to cytotoxicity.[1][7]

Oxidative stress is also a key trigger for inflammation.[2] AA exposure activates pro-inflammatory signaling pathways, including the activation of tumor necrosis factor (TNF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1] This leads to the transcription of pro-inflammatory genes and the recruitment of immune cells, such as macrophages and T lymphocytes, into the renal interstitium, perpetuating a cycle of inflammation and tissue injury.[1][15]

Apoptosis

Apoptosis, or programmed cell death, is a prominent feature of AAN, contributing to the massive loss of tubular epithelial cells and subsequent tubular atrophy.[1][16][17] AA triggers apoptosis through multiple intrinsic and extrinsic pathways:

-

Mitochondrial (Intrinsic) Pathway: AA-induced oxidative stress and direct toxicity cause mitochondrial damage, leading to the loss of mitochondrial membrane potential. This results in an increased Bax/Bcl-2 ratio and the release of cytochrome c into the cytosol.[1] Cytochrome c then activates caspase-3, a key executioner caspase, leading to apoptosis.[1][10]

-

Endoplasmic Reticulum (ER) Stress: AA disrupts calcium homeostasis, causing an increase in intracellular Ca2+ and leading to ER stress.[1][15][17] This activates the unfolded protein response (UPR), marked by the upregulation of proteins like GRP78 and CHOP, which can ultimately trigger caspase activation and apoptosis.[1][10]

-

DNA Damage Response: The formation of extensive AA-DNA adducts triggers a robust DNA damage response. This activates signaling pathways involving p53 and mitogen-activated protein kinases (MAPKs) like p38, which can halt the cell cycle and, if the damage is irreparable, initiate apoptosis.[1][10][15]

Fibrosis

The final common pathway in the progression of AAN is extensive tubulointerstitial fibrosis, which replaces functional renal parenchyma with scar tissue, leading to irreversible kidney failure.[1][5][18] The fibrotic process is driven by the sustained inflammation and tubular cell injury. Injured and arrested tubular cells release pro-fibrotic cytokines, most notably Transforming Growth Factor-beta (TGF-β).[1][15][19]

-

TGF-β/Smad Pathway: TGF-β is a master regulator of fibrosis. Its activation triggers the canonical Smad signaling pathway (involving Smad2/3), leading to the transcription of genes responsible for extracellular matrix (ECM) production (e.g., collagens, fibronectin).[1][14][19][20]

-

Myofibroblast Activation: TGF-β also promotes the transformation of resident fibroblasts and potentially other cell types into activated myofibroblasts.[15][16][19] These cells are the primary producers of ECM components, and their accumulation is a hallmark of renal fibrosis.[1][15]

-

JNK/MAPK Pathway: Non-canonical pathways, such as the c-Jun N-terminal kinase (JNK)/MAP kinase pathway, also contribute to the fibrotic response, working in concert with TGF-β signaling.[2][14][20]

Quantitative Data Summary

The following tables summarize quantitative data from experimental studies on AA-induced nephrotoxicity.

Table 1: Dose-Dependent Effects of Aristolochic Acid in Rodent Models

| Parameter | Species | AA Dose | Duration | Observation | Reference |

|---|---|---|---|---|---|

| DNA Adducts | Big Blue Rat | 0.1, 1.0, 10.0 mg/kg | 3 months | Dose-dependent linear increase in kidney (95-4598 adducts/10⁸ nucleotides) | [8] |

| Mutant Frequency | Big Blue Rat | 0.1, 1.0, 10.0 mg/kg | 3 months | Dose-dependent increase in kidney (from 78 to 1319 x 10⁻⁶) | [8] |

| Renal Lesions | Wistar Rat | 10, 50, 100 mg/kg | Single Dose | Dose-dependent necrosis of renal tubule epithelium within 3 days | [21] |

| Plasma Creatinine | Wistar Rat | 10, 50, 100 mg/kg | Single Dose | Dose-dependent rise | [21] |

| Plasma Urea | Wistar Rat | 10, 50, 100 mg/kg | Single Dose | Dose-dependent rise | [21] |

| Urinary Metabolites | Rat | 10, 20, 40 mg/kg | 2-6 days | Dose-dependent alterations in metabolites (e.g., citric acid, creatinine) |[22] |

Table 2: Clinical Characteristics of AAN Subtypes in Humans

| Clinical Subtype | Prevalence (approx.) | Key Features | Reference |

|---|---|---|---|

| Acute AAN | ~5% | Acute tubular necrosis, nonoliguric acute kidney injury | [23][24][25] |

| Tubular Dysfunctional AAN | ~7% (in one study) | Renal tubular acidosis, Fanconi syndrome, tubular degradation | [23] |

| Chronic AAN | ~88-95% | Progressive renal interstitial fibrosis, severe anemia, slow progression to ESRD |[4][23][24] |

Experimental Protocols and Methodologies

The study of AA nephrotoxicity relies on a combination of in vivo animal models, in vitro cell culture systems, and specialized analytical techniques.

In Vivo Animal Models

-

Protocol: Animals are typically administered AA (often AAI) via subcutaneous injection, intraperitoneal injection, or oral gavage.[15][21] Dosing can be acute (single high dose, e.g., 10-100 mg/kg) to study acute kidney injury (AKI) or chronic (repeated low doses, e.g., 0.1-10 mg/kg for weeks to months) to model the transition to chronic kidney disease (CKD) and fibrosis.[15][21]

-

Endpoints: Assessment includes monitoring of renal function (serum creatinine, BUN), urinalysis (proteinuria, glycosuria, urinary enzymes), histopathological analysis of kidney tissue (H&E, PAS, Masson's trichrome staining for fibrosis), and immunohistochemistry for markers of apoptosis (cleaved caspase-3), cell proliferation (Ki-67), and fibrosis (α-SMA, collagen I).[16][20][21]

In Vitro Cell Culture Models

-

Cell Lines: Human kidney proximal tubular epithelial cells (HK-2), porcine kidney epithelial cells (LLC-PK1), or rat renal tubular epithelial cells (NRK-52E) are commonly used.[1]

-

Protocol: Cells are cultured to confluence and then exposed to varying concentrations of AA (typically AAI) for defined time periods. To study the role of metabolism, cells may be co-cultured with liver S9 fractions or in more advanced microphysiological systems (organs-on-chips) that link liver and kidney cell types.[1][11]

-

Endpoints: Analysis includes cell viability assays (MTT, LDH), apoptosis assays (TUNEL, flow cytometry for Annexin V), measurement of ROS production (DCFH-DA), Western blotting for key signaling proteins (p-JNK, p-Smad3, caspase-3), and immunofluorescence to visualize cellular changes.[1][26]

Key Analytical Methodologies

-

DNA Adduct Analysis: The gold-standard method is ³²P-postlabeling followed by thin-layer chromatography (TLC) or polyacrylamide gel electrophoresis (PAGE), which is highly sensitive for detecting the characteristic AL-DNA adducts in tissue samples.[8][12] Liquid chromatography-mass spectrometry (LC-MS) is also increasingly used for identification and quantification.[18]

-

Metabolomics: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS can be used to analyze urine or tissue extracts to identify metabolic biomarkers and perturbed pathways associated with AA-induced injury.[22]

-

Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) is used to measure mRNA levels of genes involved in inflammation, fibrosis, and apoptosis. Western blotting is used to quantify the protein levels and activation (phosphorylation) states of key signaling molecules.[20][26]

Conclusion

The mechanism of aristolochic acid-induced nephrotoxicity is a complex, multi-step process initiated by selective cellular uptake and metabolic activation. The resulting formation of DNA adducts and induction of severe oxidative stress trigger a confluence of damaging signaling pathways that drive PTEC apoptosis, chronic inflammation, and progressive tubulointerstitial fibrosis. This cascade ultimately leads to the destruction of renal parenchyma and irreversible kidney failure. A thorough understanding of these core mechanisms is critical for developing targeted therapeutic strategies to mitigate the devastating consequences of this global health problem.

References

- 1. mdpi.com [mdpi.com]

- 2. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches | Semantic Scholar [semanticscholar.org]

- 4. Aristolochic acid nephropathy: epidemiology, clinical presentation, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Human liver-kidney model elucidates the mechanisms of aristolochic acid nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharm.stonybrook.edu [pharm.stonybrook.edu]

- 13. Aristolochic Acid Research | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]

- 14. c-Jun Amino Terminal Kinase Signaling Promotes Aristolochic Acid-Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aristolochic acid induces proximal tubule apoptosis and epithelial to mesenchymal transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition [frontiersin.org]

- 18. Uncovering the risks of aristolochic acid-III and its DNA adducts: A potential contributor to urinary system carcinogenesis - American Chemical Society [acs.digitellinc.com]

- 19. krcp-ksn.org [krcp-ksn.org]

- 20. Frontiers | c-Jun Amino Terminal Kinase Signaling Promotes Aristolochic Acid-Induced Acute Kidney Injury [frontiersin.org]

- 21. Renal toxicity of aristolochic acid in rats as an example of nephrotoxicity testing in routine toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Urinary Time- or Dose-Dependent Metabolic Biomarkers of Aristolochic Acid-Induced Nephrotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [The clinical and pathological manifestations of aristolochic acid nephropathy--the report of 58 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Overview of aristolochic acid nephropathy: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Aristolochic acid induces acute kidney injury through ferroptosis [frontiersin.org]

- 26. Lycopene attenuates the inflammation and apoptosis in aristolochic acid nephropathy by targeting the Nrf2 antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Carcinogenesis: An In-depth Technical Guide to Aristolochic Acid DNA Adduct Formation and Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolochic acid (AA), a group of nitrophenanthrene carboxylic acids found in Aristolochia and Asarum plant species, is a potent human carcinogen and nephrotoxin. Historically used in traditional herbal medicine, AA is now unequivocally linked to a unique nephropathy, termed Aristolochic Acid Nephropathy (AAN), and an increased risk of urothelial carcinomas of the upper urinary tract. The carcinogenicity of AA is primarily attributed to its ability to form covalent adducts with DNA, initiating a cascade of cellular events that can lead to mutagenesis and oncogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying aristolochic acid DNA adduct formation and the cellular pathways responsible for their repair.

Aristolochic Acid DNA Adduct Formation

The formation of AA-DNA adducts is a critical initiating event in AA-induced carcinogenesis. This process is not direct; rather, it requires metabolic activation of the parent AA compounds to highly reactive intermediates.

Metabolic Activation of Aristolochic Acid

Aristolochic acid I (AAI) and aristolochic acid II (AAII) are the two major forms of AA, with AAI being the more abundant and potent carcinogen. The metabolic activation of both AAI and AAII is a reductive process targeting the nitro group. This reduction leads to the formation of cyclic N-acylnitrenium ions that are highly electrophilic and readily react with the exocyclic amino groups of purine bases in DNA.

Several enzymes have been implicated in the metabolic activation of AA. In human hepatic microsomes, cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent CYP1A1 , are involved in this reductive activation. Additionally, NADPH:CYP oxidoreductase plays a minor role. In the cytosol, NAD(P)H:quinone oxidoreductase 1 (NQO1) is considered the most efficient nitroreductase for AA activation. The expression levels of these enzymes can significantly influence an individual's susceptibility to the carcinogenic effects of AA.

Interestingly, CYP1A1 and CYP1A2 are also involved in the detoxification of AAI through O-demethylation to the less toxic aristolochic acid Ia (AAIa). The balance between the bioactivation and detoxification pathways is a crucial determinant of AA toxicity.

Types of Aristolochic Acid-DNA Adducts

Once activated, the reactive aristolactam nitrenium ions form covalent bonds with DNA, primarily at the exocyclic amino groups of adenine and guanine. The major adducts identified in both in vitro and in vivo studies are:

-

7-(deoxyadenosin-N⁶-yl)aristolactam I (dA-AAI)

-

7-(deoxyguanosin-N²-yl)aristolactam I (dG-AAI)

-

7-(deoxyadenosin-N⁶-yl)aristolactam II (dA-AAII)

-

7-(deoxyguanosin-N²-yl)aristolactam II (dG-AAII)

The dA-AAI adduct is the most abundant and persistent of these lesions, and it is considered to be the critical lesion responsible for the characteristic mutational signature of AA.

Quantitative Data on AA-DNA Adduct Formation

The levels of AA-DNA adducts can vary significantly depending on the tissue, the dose of AA, and the duration of exposure. The following tables summarize quantitative data from studies in rodents and humans.

| Organ | AA Dose | Adduct Level (adducts/10⁸ nucleotides) | Species | Reference |

| Kidney | 0.1 mg/kg | 95 | Rat | [1] |

| 1.0 mg/kg | 705 | Rat | [1] | |

| 10.0 mg/kg | 4598 | Rat | [1] | |

| Liver | 0.1 mg/kg | 25 | Rat | [1] |

| 1.0 mg/kg | 199 | Rat | [1] | |

| 10.0 mg/kg | 1967 | Rat | [1] |

Table 1: Dose-Dependent Formation of AA-DNA Adducts in Rats

| Tissue | Adduct Level (dA-AAI/10⁷ nucleotides) | Condition | Reference |

| Renal Cortex | 0.7 - 5.3 | Chinese Herbs Nephropathy Patients | [2] |

| Renal Cortex | 0.2 - 19.2 (adducts/10⁸ nucleotides) | Balkan Endemic Nephropathy Patients | [3] |

Table 2: AA-DNA Adduct Levels in Human Renal Tissue

DNA Repair Pathways for Aristolochic Acid Adducts

The persistence of DNA adducts is a key factor in their mutagenicity. The cellular machinery for DNA repair plays a crucial role in mitigating the genotoxic effects of AA. The primary pathway responsible for the removal of bulky AA-DNA adducts is the Nucleotide Excision Repair (NER) pathway.

Nucleotide Excision Repair (NER)

NER is a versatile DNA repair mechanism that recognizes and removes a wide range of helix-distorting DNA lesions. It operates through two sub-pathways:

-

Global Genome NER (GG-NER): This pathway surveys the entire genome for DNA damage.

-

Transcription-Coupled NER (TC-NER): This pathway specifically repairs lesions on the transcribed strand of actively expressed genes, which block transcription.

Studies have shown that AA-DNA adducts are substrates for NER. However, the efficiency of repair differs between the adduct types and the NER sub-pathways. The highly mutagenic dA-AAI adduct is a poor substrate for GG-NER, which contributes to its persistence in tissues. In contrast, TC-NER can efficiently remove these adducts from the transcribed strand. This differential repair is thought to be responsible for the observed strand bias in AA-induced mutations, with A:T to T:A transversions occurring predominantly on the non-transcribed strand.

Base Excision Repair (BER)

While NER is the major pathway for AA-DNA adduct repair, some evidence suggests a minor role for the Base Excision Repair (BER) pathway. BER typically deals with smaller, non-helix-distorting lesions. Its contribution to the removal of bulky AA adducts is considered to be significantly lower than that of NER.

Mutational Signature of Aristolochic Acid

The inefficiency of GG-NER in repairing dA-AAI adducts leads to their persistence and potential for causing mutations during DNA replication. The characteristic mutational signature of AA is a high frequency of A:T to T:A transversions . This specific mutation pattern is a hallmark of AA exposure and has been identified in the TP53 tumor suppressor gene and other genes in urothelial carcinomas from patients with AAN. Whole-exome and whole-genome sequencing have revealed a genome-wide prevalence of this mutational signature in AA-associated cancers, with a mean of 753 mutations per tumor in one study.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study AA-DNA adduct formation and repair.

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The ³²P-labeled adducts are separated by thin-layer chromatography (TLC) and quantified by autoradiography or phosphorimaging.

Methodology:

-

DNA Isolation and Digestion: Isolate genomic DNA from tissues or cells. Digest 1-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 Method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while adducted nucleotides are resistant to this enzyme.

-

⁵'-Labeling: Incubate the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group.

-

Chromatographic Separation: Separate the labeled adducts using multi-directional polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC).

-

Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager. Calculate adduct levels relative to the total amount of DNA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Analysis

LC-MS/MS offers a highly specific and sensitive method for the identification and quantification of DNA adducts.

Principle: DNA is enzymatically hydrolyzed to nucleosides. The digest is then analyzed by LC-MS/MS. The adducts are separated by liquid chromatography and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Methodology:

-

DNA Isolation and Hydrolysis: Isolate genomic DNA and enzymatically hydrolyze it to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Solid-Phase Extraction (SPE): Enrich the adducted nucleosides from the digest using a solid-phase extraction column.

-

LC Separation: Inject the enriched sample into a liquid chromatography system, typically a reverse-phase column, to separate the different nucleosides and adducts.

-

MS/MS Detection: Introduce the eluent from the LC into a tandem mass spectrometer. Use electrospray ionization (ESI) to generate ions. Select the precursor ion corresponding to the specific AA-DNA adduct and fragment it. Detect and quantify the specific product ions.

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage and Repair

The comet assay is a versatile method for measuring DNA strand breaks and assessing DNA repair capacity.

Principle: Single cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the nucleoid (supercoiled DNA). The slide is then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the comet tail. To measure DNA repair, cell extracts are incubated with substrate nucleoids containing specific DNA lesions, and the incision activity of the repair enzymes is measured as an increase in comet tail formation.

Methodology for In Vitro DNA Repair Assay:

-

Preparation of Substrate Nucleoids: Prepare cells with specific DNA damage (e.g., by treating with a known mutagen) and embed them in agarose on a slide. Lyse the cells to form nucleoids.

-

Preparation of Cell Extract: Prepare a protein extract from the cells or tissues of interest, which contains the DNA repair enzymes.

-

In Vitro Repair Reaction: Incubate the substrate nucleoids with the cell extract. The repair enzymes in the extract will recognize and incise the DNA at the site of the lesions, creating strand breaks.

-

Electrophoresis: Subject the slides to alkaline or neutral electrophoresis to allow the fragmented DNA to migrate.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Quantification: Analyze the comet images using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment, which are indicative of the level of DNA repair capacity.

Host Cell Reactivation (HCR) Assay for DNA Repair Capacity

The HCR assay measures the ability of cells to repair damage in a transfected plasmid.

Principle: A reporter plasmid (e.g., expressing luciferase) is damaged in vitro with a specific DNA-damaging agent. The damaged plasmid is then transfected into host cells. The ability of the cells to repair the damage and restore the expression of the reporter gene is measured by assaying the reporter protein activity.

Methodology:

-

Plasmid Damage: Treat a reporter plasmid (e.g., pGL3-Luciferase) with aristolochic acid in the presence of a metabolic activation system (e.g., liver S9 fraction) to induce AA-DNA adducts.

-

Transfection: Transfect the damaged plasmid and a control, undamaged plasmid (expressing a different reporter, e.g., Renilla luciferase, for normalization) into the cells of interest.

-

Incubation: Allow the cells to incubate for a period (e.g., 24-48 hours) to allow for DNA repair and gene expression.

-

Reporter Assay: Lyse the cells and measure the activity of both reporter proteins using a luminometer.

-

Calculation of Repair Capacity: Calculate the repair capacity as the ratio of the reporter activity from the damaged plasmid to that from the undamaged plasmid, normalized to the control cells.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Metabolic activation of aristolochic acid and formation of DNA adducts.

Caption: DNA repair pathways for aristolochic acid-DNA adducts.

Caption: Workflow for ³²P-Postlabeling Assay.

Caption: Workflow for LC-MS/MS Analysis of AA-DNA Adducts.

Conclusion

The formation of DNA adducts by aristolochic acid is a well-established mechanism of its carcinogenicity. The metabolic activation of AA by enzymes such as NQO1 and CYPs to reactive intermediates that bind to DNA, particularly forming the persistent dA-AAI adduct, is the critical initiating step. The cellular response to this damage, primarily through the Nucleotide Excision Repair pathway, is a key determinant of the mutagenic outcome. The inefficiency of Global Genome NER in repairing dA-AAI adducts leads to the characteristic A:T to T:A mutational signature observed in AA-associated cancers. A thorough understanding of these molecular mechanisms is essential for the development of strategies for risk assessment, prevention, and therapeutic intervention for individuals exposed to this potent environmental carcinogen. The experimental protocols outlined in this guide provide the foundation for continued research in this critical area of toxicology and cancer biology.

References

- 1. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of DNA adducts formed by aristolochic acid in renal tissue from patients with Chinese herbs nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutational Signature of Aristolochic Acid Exposure as Revealed by Whole-Exome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of Aristolochic Acid: A Technical Guide to Their Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of aristolochic acid (AA), focusing on their comparative toxicity, mechanisms of action, and the experimental methodologies used for their evaluation. Aristolochic acids are a group of nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus, which have been linked to aristolochic acid nephropathy (AAN), a progressive renal interstitial fibrosis, and upper urinary tract urothelial carcinoma.[1][2] Understanding the structure-activity relationships of AA analogs is crucial for risk assessment and the development of potential therapeutic interventions.

Comparative Toxicity of Aristolochic Acid Analogs

The toxicity of aristolochic acid analogs varies significantly depending on their chemical structure. The presence and position of functional groups such as nitro (-NO2), methoxy (-OCH3), and hydroxyl (-OH) groups are critical determinants of their nephrotoxic and carcinogenic potential.[3]

In Vitro Cytotoxicity

In vitro studies using renal epithelial cell lines, such as LLC-PK1 and HK-2, have been instrumental in elucidating the cytotoxic potential of various AA analogs.[3][4] Generally, Aristolochic Acid I (AA I) is found to be the most potent cytotoxic analog.[3][5]

| Analog | Cell Line | Assay | Endpoint | Result | Reference |

| Aristolochic Acid I (AA I) | LLC-PK1 | Neutral Red Exclusion | Cytotoxicity | Most toxic | [3] |

| HK-2 | CCK8 | IC50 (48h) | ~270 µM | [6] | |

| Aristolochic Acid II (AA II) | LLC-PK1 | Neutral Red Exclusion | Cytotoxicity | Less toxic than AA I | [3] |

| HK-2 | CCK8 | Cytotoxicity | Weak cytotoxicity up to 800-1000 µM | [4][7] | |

| Aristolochic Acid Ia (AA Ia) | LLC-PK1 | Neutral Red Exclusion | Cytotoxicity | Less toxic than AA I & AA II | [3] |

| Aristolochic Acid IIIa | HK-2 | CCK8 | Cytotoxicity | Weak cytotoxicity up to 800-1000 µM | [4][7] |

| Aristolochic Acid IVa | HK-2 | CCK8 | Cytotoxicity | Weak cytotoxicity up to 800-1000 µM | [4][7] |

| Aristolactam I (AL I) | HK-2 | CCK8 | Cytotoxicity | High cytotoxicity | [4][7] |

| Denitro-aristolochic Acid III (DAA-III) | HK-2 | CCK8 | IC50 | 371 µM | [6] |

| Denitro-aristolochic Acid IV (DAA-IV) | HK-2 | CCK8 | IC50 | 515 µM | [6] |

Key Structure-Activity Relationship Observations:

-

The nitro group is a critical determinant of toxicity, as its reduction is a key step in the metabolic activation of AAs.[3] However, denitro analogs can still exhibit cytotoxicity, suggesting alternative mechanisms of toxicity.[6]

-

The methoxy group at the C8 position, as seen in AA I, contributes to its high toxicity compared to AA II, which lacks this group.[3]

-

Hydroxyl groups tend to diminish cytotoxicity.[3]

-

Demethylated analogs of AA I are significantly less active.[3]

In Vivo Toxicity and Carcinogenicity

Animal studies have confirmed the potent nephrotoxicity and carcinogenicity of AA I. Long-term administration of AA I in rodents leads to severe renal fibrosis, tubular atrophy, and the development of tumors in the kidney and forestomach.[8][9] In contrast, some analogs like AA IVa show significantly lower or no nephrotoxicity and carcinogenicity at similar doses.[9][10]

| Analog | Animal Model | Dosage | Key Findings | Reference |

| Aristolochic Acid I (AA I) | Mice | 20 mg/kg | Significant pathological alterations and direct DNA damage. | [4][7] |

| Mice | 1 & 10 mg/kg (6 months) | Severe diffuse fibrosis, tubular atrophy, necrosis, and tumors in the forestomach and kidney. | [9][10] | |

| Aristolochic Acid II (AA II) | Mice | 40 mg/kg | No distinct nephrotoxicity or hepatotoxicity. | [4][7] |

| Aristolochic Acid IIIa | Mice | 40 mg/kg | No distinct nephrotoxicity or hepatotoxicity. | [4][7] |

| Aristolochic Acid IVa | Mice | 40 mg/kg (single dose) | No obvious toxicity. | [9][10] |

| Mice | 1 & 10 mg/kg (6 months) | Mild lymphocytic infiltration and slight fibrous hyperplasia in the kidney at 6 months, which was alleviated later. No tumors. | [9][10] | |

| Aristolactam I (AL I) | Mice | 40 mg/kg | No distinct nephrotoxicity or hepatotoxicity. | [4][7] |

Experimental Protocols

In Vitro Cytotoxicity Assays

1. Neutral Red Dye Exclusion Assay (for LLC-PK1 cells) [3]

-

Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Methodology:

-

Seed LLC-PK1 cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of AA analogs for a specified period (e.g., 24 or 48 hours).

-

Remove the treatment medium and incubate the cells with a medium containing a known concentration of neutral red.

-

After incubation, wash the cells to remove the excess dye.

-

Extract the incorporated dye from the viable cells using a destaining solution (e.g., a mixture of ethanol and acetic acid).

-

Measure the absorbance of the extracted dye using a spectrophotometer at a specific wavelength (e.g., 540 nm).

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

2. CCK-8 Assay (for HK-2 cells) [4][7]

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for determining the number of viable cells. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Methodology:

-

Seed HK-2 cells (e.g., 8,000 cells/well) in 96-well plates and culture overnight.

-

Expose the cells to different concentrations of AA analogs for 24 or 48 hours.

-

Add 10% CCK-8 solution to each well and incubate for 2 hours.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

The final concentration of the solvent (e.g., DMSO) should be kept below a non-toxic level (e.g., 1.0% v/v).

-

Genotoxicity Assay

Comet Assay (for DNA damage in renal and liver tissues) [4]

-

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Damaged DNA, containing fragments and strand breaks, migrates further in an electric field, resembling a "comet" with a tail.

-

Methodology:

-

Administer the test compounds (e.g., AA analogs) to the animal model (e.g., ICR mice) for a specified duration.

-

Isolate renal and liver tissues after anesthetization and perfusion.

-

Prepare single-cell suspensions from the tissues.

-

Embed the cells in a low-melting-point agarose gel on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.

-

Subject the slides to electrophoresis under alkaline conditions to unwind and separate the damaged DNA.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the "comets" using a fluorescence microscope and analyze the images using software to quantify DNA damage (e.g., fraction of tail DNA and Olive Tail Moment).

-

Signaling Pathways in Aristolochic Acid Toxicity

The toxicity of aristolochic acids is intricately linked to their metabolic activation, leading to the formation of DNA adducts, and subsequent cellular responses including inflammation and fibrosis.

Metabolic Activation and DNA Adduct Formation

The primary mechanism of AA-induced carcinogenicity involves the metabolic activation of the nitro group to a reactive N-acylnitrenium ion, which can then form covalent adducts with DNA bases, primarily adenine and guanine.[1][11]

Caption: Metabolic activation of aristolochic acid leading to DNA adduct formation and carcinogenesis.

Detoxification Pathway

In parallel to activation, detoxification pathways can reduce the toxicity of AAs. A major detoxification route for AA I is O-demethylation to form 8-hydroxy-aristolochic acid I (aristolochic acid Ia or AA Ia), which is significantly less nephrotoxic and genotoxic.[12]

Caption: Major detoxification pathway of Aristolochic Acid I via O-demethylation.

Signaling Pathways in AA-Induced Nephropathy

Aristolochic acid-induced nephropathy involves complex signaling cascades that lead to inflammation and fibrosis. Key pathways implicated include the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[13][14]

References

- 1. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition [frontiersin.org]

- 3. Structure activity relationships of aristolochic acid analogues: toxicity in cultured renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study on the potential nephrotoxicity and mutagenicity of aristolochic acid IVa and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aristolochic acid - Wikipedia [en.wikipedia.org]

- 12. Detoxification of aristolochic acid I by O-demethylation: Less nephrotoxicity and genotoxicity of aristolochic acid la in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aristolochic Acid in Balkan Endemic Nephropathy: A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balkan Endemic Nephropathy (BEN) is a chronic, progressive tubulointerstitial kidney disease with a definitive link to upper urothelial carcinoma (UUC). Decades of research have culminated in a strong consensus identifying chronic dietary exposure to aristolochic acid (AA) as the primary etiological agent. This phytotoxin, found in plants of the Aristolochia genus, contaminates wheat and grain in the endemic regions along the Danube River tributaries. This technical guide provides an in-depth examination of the molecular mechanisms underpinning AA's role in BEN, focusing on its genotoxicity, the formation of characteristic DNA adducts, and the subsequent activation of signaling pathways leading to nephrotoxicity, fibrosis, and carcinogenesis. This document synthesizes key quantitative data, details critical experimental protocols, and visualizes the core molecular pathways to serve as a comprehensive resource for the scientific community.

The Core Mechanism: Genotoxicity and DNA Adduct Formation

The primary mechanism of aristolochic acid's pathogenicity is its profound genotoxicity. Following ingestion, aristolochic acid I (AAI), the most abundant and toxic component, undergoes metabolic activation, primarily through nitroreduction by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 1A1/1A2.[1][2] This process generates reactive aristolactam-nitrenium ions that covalently bind to the exocyclic amino groups of DNA purine bases.[3]

The major, persistent DNA adducts formed are 7-(deoxyadenosin-N⁶-yl) aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N²-yl) aristolactam I (dG-AL-I). The dA-AL-I adduct is particularly persistent in renal tissues, serving as a robust biomarker for long-term AA exposure. These adducts are not merely markers; they are potent mutagenic lesions. Their formation leads to a distinct mutational signature characterized by A:T to T:A transversions, a hallmark found in the TP53 tumor suppressor gene of UUCs associated with BEN.[4][5] This specific mutation pattern provides a direct causal link between the environmental mutagen (AA) and the resulting cancer.[4][6]

Data Presentation: Quantitative Analysis of AA Exposure and Damage

The following tables summarize key quantitative findings from studies on BEN patients and relevant experimental models.

Table 1: Aristolactam-DNA Adduct Levels in Human Tissues

| Tissue Source | Patient Group | Adduct Type | Adduct Level (adducts per 10⁷ nucleotides) | Reference |

| Renal Cortex | BEN Patients | dA-AL | 0.8 - 5.9 | [7] |

| Renal Cortex | BEN Patients | dG-AL | 0.2 - 6.2 | [7] |

| Urothelial Cancer | BEN Village Residents | dA-AL | 0.07 - 0.16 | |

| Urothelial Cancer | BEN Village Residents | dG-AL | 0.03 - 0.05 | |

| Renal Cortex | AAN Patient (3 yrs post-exposure) | dA-AL | 1.1 - 3.4 | |

| Renal Cortex | Non-BEN Chronic Kidney Disease | dA-AL, dG-AL | Not Detected | [7] |

Table 2: Aristolochic Acid Levels in Environmental & Food Samples

| Sample Type | Location | Analyte | Concentration (ng/g) | Reference |

| Soil | Endemic Village (Serbia) | AA-I | 86.59 ± 27.15 | [8] |

| Soil | Endemic Village (Serbia) | AA-II | 25.73 ± 11.46 | [8] |

| Wheat Grain | Endemic Village (Serbia) | AA-I | 91.31 ± 89.02 | [8] |

| Wheat Grain | Endemic Village (Serbia) | AA-II | 41.01 ± 12.45 | [8] |

Table 3: DNA Adduct Levels in Experimental Animal Models

| Animal Model | AA Component | Dose & Duration | Tissue | Adduct Level (adducts per 10⁸ nucleotides) | Reference |

| Wistar Rat | AAI | 10 mg/kg/day for 5 days | Forestomach | 330 ± 30 | [9] |

| Wistar Rat | AAII | 10 mg/kg/day for 5 days | Kidney | 80 ± 20 | [9] |

| Rat | AAI | 10 mg/kg/day for 1 month | Exfoliated Urothelial Cells | 21 ± 3 (per 10⁹ dA) | [10] |

Key Signaling Pathways in AA-Induced Pathogenesis

The DNA damage initiated by AA adducts triggers a cascade of cellular responses, leading to apoptosis, inflammation, fibrosis, and ultimately, carcinogenesis. Three critical signaling pathways are central to this process.

p53-Mediated Apoptosis in Response to Genotoxic Stress

The formation of bulky AA-DNA adducts constitutes significant genotoxic stress, leading to the stabilization and activation of the tumor suppressor protein p53.[2] Activated p53 functions as a transcription factor, inducing the expression of pro-apoptotic genes such as Bax and PUMA. These proteins translocate to the mitochondria, initiating the intrinsic apoptotic pathway through the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, leading to the death of damaged renal tubular cells.[10][11]

TGF-β/Smad Signaling and Renal Fibrosis

Chronic tubular injury and apoptosis induced by AA create a pro-inflammatory and pro-fibrotic microenvironment. A key mediator of the resulting tubulointerstitial fibrosis is Transforming Growth Factor-beta (TGF-β). AA exposure upregulates TGF-β1 expression.[12] TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common mediator Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor to increase the expression of extracellular matrix proteins like collagen I and III, leading to progressive renal scarring and fibrosis.[12][13][14]

Nrf2-Mediated Oxidative Stress Response

Aristolochic acid nephropathy is strongly associated with increased oxidative stress, characterized by the accumulation of reactive oxygen species (ROS).[15][16] The cell's primary defense against this is the Nrf2-antioxidant response element (ARE) pathway. Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. In the presence of high ROS levels induced by AA, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter regions of antioxidant genes, and drives the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NQO1.[15][17] Studies show that AA treatment can decrease the expression of Nrf2 and its downstream targets, suggesting that overwhelming this protective pathway is a key component of AA-induced cellular injury.[15][18]

Experimental Protocols

Reproducible experimental models and analytical techniques are crucial for studying aristolochic acid nephropathy (AAN) and developing therapeutic interventions. The following sections detail key methodologies.

Induction of Aristolochic Acid Nephropathy in Mice

This protocol is designed to induce chronic kidney disease with significant tubulointerstitial fibrosis in mice, modeling the pathology of BEN.

-

Animal Model: 8-week-old male C57BL/6J mice.

-

Reagent Preparation: Prepare Aristolochic Acid I (AAI) solution in a suitable vehicle (e.g., PBS or 0.5% carboxymethylcellulose).

-

Dosing Regimen: Administer AAI via intraperitoneal (i.p.) injection at a dose of 3.0-3.5 mg/kg body weight.[19][20] Injections are given every 3 days for a duration of 4 to 6 weeks to establish chronic injury.[19]

-

Disease Development: Following the final injection, allow a disease development period of 6 to 9 weeks for the fibrotic phenotype to fully manifest.[19]

-

Monitoring and Analysis:

-

Monitor body weight and general health status throughout the experiment.

-

Collect blood samples periodically for serum creatinine and blood urea nitrogen (BUN) analysis to assess renal function.

-

At the endpoint, harvest kidneys for histopathological analysis (Masson's Trichrome staining for fibrosis), immunohistochemistry (collagen I, III, IV), and molecular analysis (gene expression of fibrotic and inflammatory markers).

-

Detection of AA-DNA Adducts by ³²P-Postlabeling with PAGE

This ultrasensitive method is used to detect and quantify DNA adducts in tissue samples where adduct levels are extremely low.

-

DNA Isolation: Extract high-quality genomic DNA from 10-20 µg of target tissue (e.g., renal cortex).

-

Enzymatic Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 Method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while the bulky AA-adducts are resistant, effectively enriching the adducted nucleotides.

-

⁵'-Radiolabeling: Label the enriched adducts at the 5'-hydroxyl group by transferring ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Separation: Separate the ³²P-labeled adducts using polyacrylamide gel electrophoresis (PAGE) or multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.[7]

-

Detection and Quantification: Visualize the separated adducts by autoradiography (e.g., using a phosphor imager) and quantify them by measuring their radioactive decay relative to standards. The limit of detection can reach approximately 1 adduct per 10⁹-10¹⁰ nucleotides.[11]

Quantification of AA-DNA Adducts by UPLC-MS/MS

This method provides high specificity and structural confirmation for the quantification of known DNA adducts.

-

DNA Isolation and Hydrolysis: Isolate genomic DNA from tissue samples. Spike the sample with a known amount of stable isotope-labeled internal standards (e.g., [¹⁵N₅]dA-AL-I). Perform enzymatic hydrolysis to release the adducted nucleosides.

-

Solid-Phase Extraction (SPE): Clean up the DNA digest and enrich the adducts using a C18 SPE cartridge.[10]

-

Chromatographic Separation: Separate the adducts from the complex biological matrix using Ultra-Performance Liquid Chromatography (UPLC) with a reverse-phase column.

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole or ion trap) with a positive electrospray ionization (ESI+) source.[3]

-